rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide

Opioid Receptor Pharmacology Drug Metabolism Prodrug Design

Studying δ-opioid receptor pharmacology demands well-characterized reference standards for SAR and metabolite identification. This racemic 3'-methoxy-substituted benzamide (CAS 186094-06-4) is the critical O-methyl analog of BW373U86, enabling precise HPLC/LC-MS/MS method development for metabolic pathway elucidation. • Negative control for receptor binding assays-confirms stereospecificity & substitution requirements • Essential intermediate for enantiomerically pure δ-opioid agonist synthesis • White solid (mp 80-82°C), soluble in DCM & MeOH, ≥95% purity for reproducible results

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 186094-06-4
Cat. No. B017865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide
CAS186094-06-4
SynonymsN,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide; 
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O
InChIInChI=1S/C19H23NO3/c1-4-20(5-2)19(22)15-11-9-14(10-12-15)18(21)16-7-6-8-17(13-16)23-3/h6-13,18,21H,4-5H2,1-3H3
InChIKeyOLCRRCZCYBBWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-4-(3'-Methoxy-α-hydroxybenzyl)-N,N-diethylbenzamide Overview


rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide (CAS 186094-06-4) is a racemic benzamide derivative with a molecular formula of C19H23NO3 and a molecular weight of 313.39 . It appears as a white solid with a melting point of 80-82°C and is soluble in dichloromethane and methanol . This compound is structurally related to the delta-opioid receptor agonist SNC80 and serves as a critical reference standard and intermediate in the study of non-peptide opioid ligands [1].

Chiral separation precursor
Metabolic reference standard
SAR negative control probe

Uniqueness as a Racemic Standard


While this compound shares a core benzamide structure with other opioid ligands like BW373U86 and SNC80, it is uniquely defined by its specific racemic, methoxy-substituted architecture . The presence of the 3'-methoxy group and the racemic nature of the alpha-hydroxybenzyl moiety directly influence its metabolic stability and binding affinity, distinguishing it from both its hydroxyl-bearing parent compound (BW373U86) and its chiral, more selective counterpart (SNC80) [1]. Generic substitution with a simple N,N-diethylbenzamide derivative would fail to recapitulate the specific steric and electronic properties required for its defined role as an intermediate, a metabolite standard, or a probe in structure-activity relationship (SAR) studies.

3'-Methoxy substitution
Generic N,N-diethylbenzamides lack the methoxy group, altering metabolic stability and electronic profile.
Racemic architecture
Chiral single enantiomer (SNC80) exhibits distinct receptor selectivity; racemic form required for negative control.
Metabolic prodrug design
Phenolic analog BW373U86 is the active metabolite; direct use skips prodrug-to-active conversion studies.

rac-4-(3'-Methoxy-α-hydroxybenzyl)-N,N-diethylbenzamide Differentiation Evidence


O-Methylation and Metabolic Stability vs BW373U86

The compound is an O-methylated derivative of the phenolic opioid agonist BW373U86. In vivo studies in rats demonstrate that the methylether prodrug SNC121 (the radiolabeled form of the chiral analog SNC80) is rapidly metabolized in the liver to the active BW373U86 metabolite, which then exerts delta-opioid activity [1]. This O-methylation is a critical structural modification that alters the compound's pharmacokinetic profile, allowing it to act as a prodrug or a metabolic precursor, a function not served by BW373U86.

Metabolic Conversion
Class-level
O-methyl prodrug → rapid hepatic conversion to active BW373U86 in rat model
Supports prodrug metabolism research context
Rat in vivo; HPLC tissue analysis
Opioid Receptor Pharmacology Drug Metabolism Prodrug Design

Physicochemical and Storage Profile

The compound is characterized by a melting point of 80-82°C and is soluble in dichloromethane and methanol . These physicochemical properties are essential for its handling and formulation. The recommended storage condition is at -20°C .

Physicochemical Profile
Data to verify
MP 80–82°C; soluble in DCM, MeOH; store at −20°C
Supports procurement and storage planning
Reported properties; source-specific review
Analytical Chemistry Reference Standards Material Properties

Stereochemistry and Receptor Selectivity vs SNC80

As a racemic mixture, this compound lacks the defined stereochemistry of the chiral delta-opioid agonist SNC80. Research indicates that SNC80, the (+)-enantiomer, has decreased potency but greater selectivity for the delta-opioid receptor compared to its racemic parent BW373U86 [1]. Therefore, CAS 186094-06-4 serves as a valuable negative control or a starting point for enantiomeric separation, allowing researchers to isolate and study the individual enantiomers' distinct pharmacological profiles.

Stereochemistry & Selectivity
Class-level
Racemic mixture vs (+)-SNC80: chiral resolution needed for delta-selective agonist
Supports enantiomer-attribution review
SAR review; racemic form as control
Opioid Receptor Stereochemistry SAR Studies

rac-4-(3'-Methoxy-α-hydroxybenzyl)-N,N-diethylbenzamide Application Scenarios


Reference Standard for Opioid Metabolism Studies

As supported by evidence of its role as an O-methylated analog of BW373U86 [1], this compound is directly applicable as a reference standard in HPLC or LC-MS/MS methods designed to monitor the metabolic conversion of methylether prodrugs to their active phenolic metabolites in biological matrices. This is crucial for pharmacokinetic studies of non-peptide opioid agonists.

Intermediate for Chiral Agonist Synthesis

Given its racemic nature and structural relation to SNC80 [1], this compound is an essential starting material or intermediate for the chemical synthesis of enantiomerically pure delta-opioid receptor agonists. Its procurement enables medicinal chemistry efforts focused on SAR exploration and the development of novel analgesics.

Negative Control for SAR Assays

The racemic mixture's lack of defined stereochemistry and its distinct substitution pattern (3'-methoxy) relative to BW373U86 (3'-hydroxy) [1] make it an appropriate negative control compound in in vitro receptor binding or functional assays. This allows researchers to confirm the stereospecificity and substitution requirements of their biological observations.

Application
Selection Property
Validation Focus
Opioid metabolism reference standard
Methylether metabolic probe
Prodrug-to-active metabolite conversion in biological matrices
Chiral agonist synthesis intermediate
Racemic starting material
Enantiomer separation and resolution
SAR assay negative control
Racemic, non-selective control
Stereospecificity and substitution requirement confirmation
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